Target Selectivity: Superior Discrimination Between Prokaryotic FASII and Eukaryotic FASI Systems
Thiolactomycin and platensimycin are both potent inhibitors of bacterial ketoacyl synthases (KS). However, their selectivity profiles differ fundamentally from cerulenin. While cerulenin is a covalent inhibitor of both the fungal type I FAS and bacterial type II FAS systems, thiolactomycin and platensimycin demonstrate a marked selectivity toward the prokaryotic FASII system [1]. Structural analysis reveals that this selectivity arises because the catalytic state accessible for thiolactomycin and platensimycin binding is characterized by a specific conformational change (flipped F1646 residue) in the KS domain, which is distinct from the mechanism of cerulenin [1]. This difference in mechanism and selectivity means that for studies specifically requiring inhibition of bacterial FASII without confounding effects on eukaryotic FASI, thiolactomycin or platensimycin are the appropriate tools, while cerulenin is not.
| Evidence Dimension | Target Selectivity (Prokaryotic vs. Eukaryotic FAS) |
|---|---|
| Target Compound Data | Selective for prokaryotic FASII system; shows minimal activity against fungal FASI [1]. |
| Comparator Or Baseline | Cerulenin: Inhibits both fungal FASI (covalent bond to C1305) and bacterial FASII systems [1]. Platensimycin: Also shows selectivity for prokaryotic FASII, similar to thiolactomycin [1]. |
| Quantified Difference | Thiolactomycin and platensimycin are selective for the prokaryotic system, in contrast to the dual-kingdom inhibition of cerulenin. The low antifungal properties of platensimycin and thiolactomycin are attributed to a different conformation of the KS domain loop K1413-K1423 [1]. |
| Conditions | Structural analysis using X-ray crystallography of Saccharomyces cerevisiae FAS (FASI) and inhibited bacterial enzymes (FASII). |
Why This Matters
This selectivity is critical for researchers developing antibacterial agents, as it predicts a lower likelihood of off-target toxicity against mammalian or fungal cells.
- [1] Johansson, P., et al. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. Proceedings of the National Academy of Sciences, 105(35), 12803-12808. View Source
